
1-ethyl-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-1H-indazole-3-carboxylic acid is a heterocyclic aromatic organic compound . It is part of the indazole family, which has been studied extensively due to their high biological activity . Indazoles have been incorporated in the synthesis of drugs and have exhibited various biological properties such as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of 1H-indazole-3-carboxylic acid derivatives has been achieved via diazotization reactions . This method features operational simplicity, mild reaction conditions, rapid reaction rates, high yields, and a wide substrate scope . It offers an efficient and concise route to the synthesis of 1H-indazole-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular formula of this compound is C8H6N2O2, and its molecular weight is 162.145 . The molar standard enthalpy of formation in condensed and gas phases of indazole, 1H-indazole-3-carboxylic acid, and other related compounds has been reported .Chemical Reactions Analysis
The chemical reactions of 1H-indazole-3-carboxylic acid derivatives involve the formation of N-N bonds . The influence of the carbonyl and acetate groups on this type of compounds is analyzed energetically and structurally .Mechanism of Action
Target of Action
1-Ethyl-1H-indazole-3-carboxylic acid is a derivative of indazole, a heterocyclic compound that has been found to have a wide variety of medicinal applications . The primary targets of indazole derivatives are often kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling and regulation, and their inhibition, regulation, or modulation can be beneficial in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to bind with high affinity to their target receptors . This binding can inhibit, regulate, or modulate the activity of the target kinases, leading to changes in cell signaling and regulation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target kinases. For example, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell death, which is beneficial in the treatment of cancer
Pharmacokinetics
The pharmacokinetics of indazole derivatives are generally influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition, regulation, or modulation of its target kinases. This can lead to changes in cell signaling and regulation, potentially resulting in effects such as cell death in the case of cancer cells .
Advantages and Limitations for Lab Experiments
1EIC is a useful intermediate in the synthesis of various organic compounds. It is relatively easy to obtain and is relatively stable. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, it is also relatively reactive and should be handled with care.
Future Directions
1EIC has potential applications in drug discovery and development, organic synthesis, and biochemistry. It could be used as a starting material for the synthesis of various compounds, including amides, esters, and nitriles. It could also be used as an intermediate in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. Additionally, 1EIC could be used in the synthesis of other organic compounds, such as dyes and pigments, and could be used as a catalyst in various chemical reactions. Finally, 1EIC could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
1EIC can be synthesized by the condensation of ethyl chloroformate with 1-aminoindazole in the presence of triethylamine as a catalyst. This reaction is carried out in an inert atmosphere, at room temperature and under stirring. The yield of 1EIC is usually around 80%.
Scientific Research Applications
1EIC is used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and biochemistry. It has been used as a starting material for the synthesis of various compounds, including amides, esters, and nitriles. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents.
Safety and Hazards
properties
IUPAC Name |
1-ethylindazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(11-12)10(13)14/h3-6H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNCETLOKNMOBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

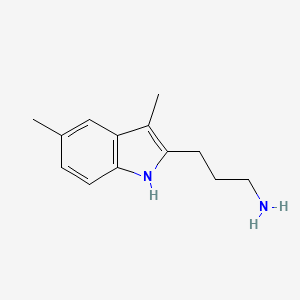
![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)
![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)
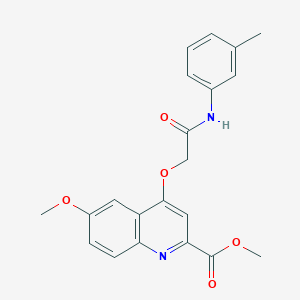
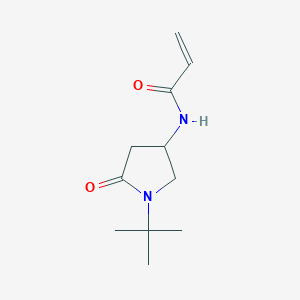
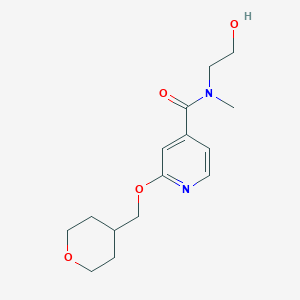
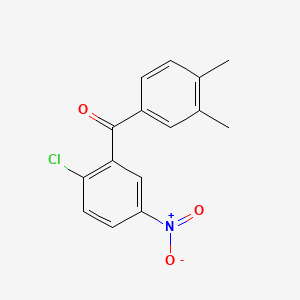

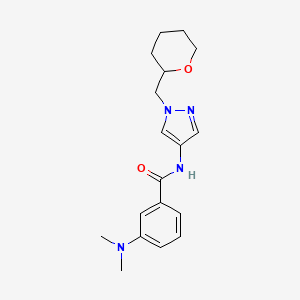
![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)
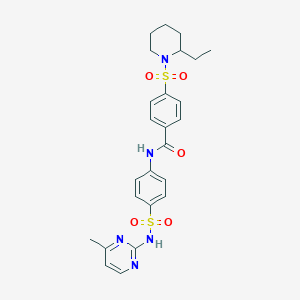

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)